Met-Enkephalin-Arg-Phe

Content Navigation

Researchers using standard enkephalins for central ACE inhibitor screening risk false negatives due to incorrect substrate specificity. Met-Enkephalin-Arg-Phe (MERF) resolves this by serving as the authentic endogenous substrate for the N-terminal domain of ACE. - Exclusive ACE substrate: uniquely cleaved by striatal ACE, not by NEP/APN, enabling valid high-throughput inhibitor screens. - Synaptic potency: IC50 438 nM for LTD induction at D1-MSN synapses, superior to Met-enkephalin. - Analytical standard: 1:1 stoichiometry with proenkephalin avoids multi-copy signal distortion in MS.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

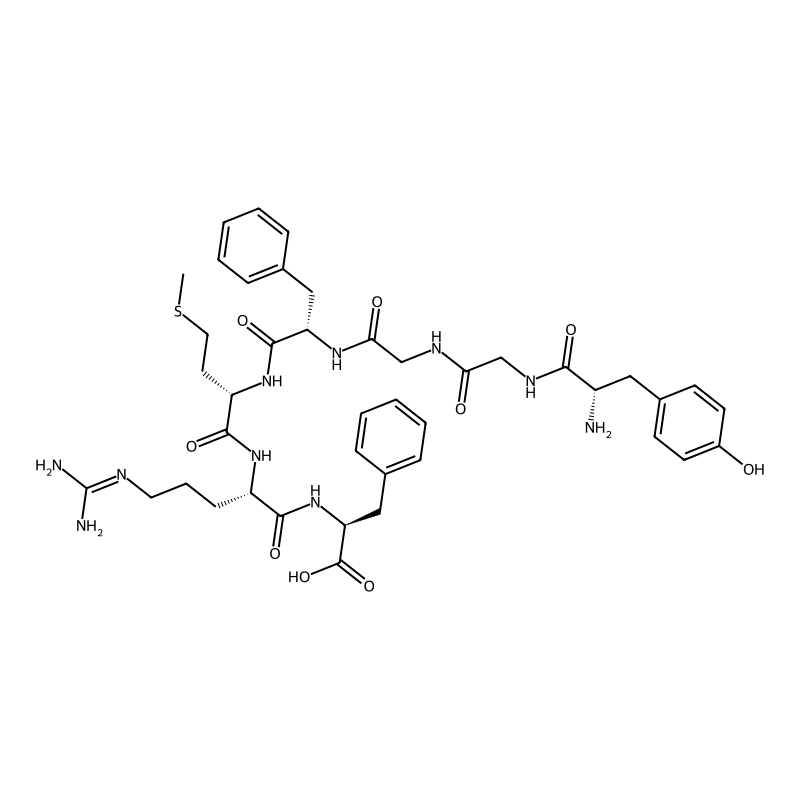

Met-Enkephalin-Arg-Phe (MERF, YGGFMRF) is an endogenous heptapeptide and a specific C-terminal cleavage product of the proenkephalin A precursor [1]. While it shares the core Tyr-Gly-Gly-Phe-Met sequence with the classic pentapeptide Met-enkephalin, the addition of the Arg-Phe C-terminal extension fundamentally alters its enzymatic stability, receptor binding profile, and utility in neuropharmacological assays[2]. For procurement professionals and assay developers, MERF is not merely an extended analog; it is an essential, non-interchangeable probe for studying Angiotensin-Converting Enzyme (ACE)-dependent opioid signaling, offering distinct degradation kinetics and superior synaptic potency that cannot be replicated by standard pentapeptide enkephalins [3].

Research Fit

References

- [1] Wikipedia. 'Met-enkephalin: Biosynthesis and Cleavage.' Accessed May 2026.

- [2] Journal of Physiology and Pharmacology. 'Effects of synthetic analogues of human opiorphin on rat brain opioid receptors.' 2013.

- [3] Science. 'Angiotensin-converting enzyme gates brain circuit-specific plasticity via an endogenous opioid.' 2022.

Substituting Met-enkephalin or Leu-enkephalin for MERF in experimental workflows will lead to critical assay failures, particularly in degradation and synaptic plasticity models[1]. Standard pentapeptide enkephalins are primarily metabolized by neprilysin (NEP) and aminopeptidase N (APN) [2]. In contrast, MERF is uniquely degraded by the N-terminal catalytic domain of Angiotensin-Converting Enzyme (ACE) in the striatum [3]. If a researcher attempts to use Met-enkephalin to screen central ACE inhibitors, the substrate will not be cleaved by the target enzyme, rendering the assay biologically irrelevant. Furthermore, MERF's unique 1:1 stoichiometric relationship with its proenkephalin precursor makes it a strictly required analytical standard for mass spectrometry workflows where the 4:1 amplified ratio of Met-enkephalin would distort quantitative biomarker readouts [1].

Substitution Risk

ACE-Specific Degradation Kinetics

MERF exhibits a completely divergent enzymatic degradation pathway compared to standard enkephalins. In acute brain slice preparations, the application of selective ACE N-terminal domain inhibitors (e.g., RXP 407 or captopril) robustly increases extracellular MERF levels while leaving Met-enkephalin and Leu-enkephalin levels entirely unchanged [1]. This confirms that MERF is the exclusive endogenous opioid substrate for central ACE[2].

| Evidence Dimension | Primary degrading enzyme in striatal tissue |

| Target Compound Data | Exclusively degraded by the N-terminal catalytic domain of Angiotensin-Converting Enzyme (ACE). |

| Comparator Or Baseline | Met-enkephalin (Degraded primarily by Neprilysin and Aminopeptidase N; unaffected by ACE inhibition). |

| Quantified Difference | ACE inhibition prevents MERF degradation specifically, isolating its signal from the bulk enkephalin pool. |

| Conditions | Acute mouse brain slice preparations (nucleus accumbens) analyzed via LC-MS/MS. |

Procurement of MERF is strictly required for any assay evaluating central ACE activity or screening ACE-inhibitor-driven opioid signaling, as standard enkephalins will produce false negatives.

Potency in Striatal Synaptic Depression

In electrophysiological models measuring long-term depression (LTD) of glutamate release onto medium spiny projection neurons, MERF demonstrates significantly higher potency than its pentapeptide counterpart. Dose-response curves generated from whole-cell recordings establish that MERF achieves a half-maximal inhibitory concentration (IC50) of 438 nM, outperforming Met-enkephalin in the exact same assay conditions[1].

| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for glutamatergic synaptic depression |

| Target Compound Data | IC50 = 438 nM |

| Comparator Or Baseline | Met-enkephalin (Demonstrates significantly lower potency/higher IC50 in the D1-MSN assay). |

| Quantified Difference | MERF exhibits a stronger, dose-dependent inhibition of excitatory synaptic transmission. |

| Conditions | Whole-cell patch-clamp recordings in acute NAc brain slices from Drd1-tdTomato reporter mice. |

For electrophysiologists requiring a robust, high-potency endogenous opioid to induce measurable long-term depression (LTD) in slice cultures, MERF provides a superior signal-to-noise ratio.

Precursor Stoichiometry for Mass Spectrometry

During the biosynthesis of endogenous opioids, the proenkephalin A precursor undergoes proteolytic cleavage to generate active peptides. While this process yields four copies of Met-enkephalin per precursor molecule, it generates exactly one copy of the C-terminal-extended MERF [1]. This stoichiometric difference makes MERF a highly specific, unamplified biomarker for proenkephalin processing [2].

| Evidence Dimension | Copies generated per Proenkephalin A precursor molecule |

| Target Compound Data | 1 copy per precursor |

| Comparator Or Baseline | Met-enkephalin (4 copies per precursor) |

| Quantified Difference | MERF provides a direct 1:1 stoichiometric readout of precursor cleavage, avoiding the 4x signal amplification of Met-enkephalin. |

| Conditions | LC-MS/MS quantification of neuropeptide release from stimulated biological matrices. |

Analytical chemists must select MERF as the analytical standard when precise, unamplified quantification of proenkephalin processing is required to avoid multiplexing ambiguity.

Central ACE Inhibitor Screening Assays

Because MERF is the specific endogenous substrate for the N-terminal catalytic domain of ACE in the brain, it is the mandatory substrate for in vitro and ex vivo assays designed to screen novel, centrally acting ACE inhibitors (e.g., RXP 407 analogs). Using standard enkephalins in these workflows will yield false negatives, making MERF procurement essential for neurovascular and psychiatric drug discovery programs[1].

Striatal Electrophysiology and Synaptic Plasticity

Due to its superior IC50 (438 nM) for inducing long-term depression (LTD) at glutamatergic synapses onto D1-MSNs, MERF is the preferred exogenous peptide for patch-clamp studies investigating opioid-mediated circuit dynamics in the nucleus accumbens. It provides a more reliable and potent induction of synaptic depression than baseline Met-enkephalin[2].

LC-MS/MS Neuropeptidomics and Biomarker Quantification

MERF's 1:1 stoichiometric relationship with the proenkephalin precursor makes it an ideal analytical standard for mass spectrometry workflows aiming to quantify endogenous opioid system activation. Procuring MERF as a reference standard allows analytical chemists to avoid the signal distortion caused by the multi-copy generation of standard Met-enkephalin [3].

Application Fit Matrix

References

- [1] PubMed. 'Inhibition of the angiotensin-converting enzyme N-terminal catalytic domain prevents endogenous opioid degradation in brain tissue.' 2025.

- [2] Science. 'Angiotensin-converting enzyme gates brain circuit-specific plasticity via an endogenous opioid.' 2022.

- [3] Wikipedia. 'Met-enkephalin: Biosynthesis and Cleavage.' Accessed May 2026.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Explore Compound Types